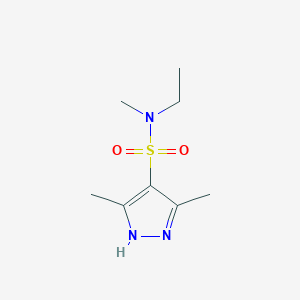

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Übersicht

Beschreibung

“N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” is a biochemical compound with the molecular formula C8H15N3O2S and a molecular weight of 217.29 . It is used for proteomics research .

Synthesis Analysis

Pyrazole-bearing compounds, including “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . The compound also contains an ethyl group and a sulfonamide group .Chemical Reactions Analysis

While specific chemical reactions involving “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” are not mentioned in the search results, pyrazole compounds in general can undergo various reactions. For example, a 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides can yield pyrazoles .Physical And Chemical Properties Analysis

“N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” has a molecular weight of 217.29 and a molecular formula of C8H15N3O2S . Further physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Proteomics Research

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide: is utilized in proteomics research as a biochemical tool . Proteomics, the large-scale study of proteins, benefits from this compound’s ability to interact with protein structures, potentially affecting their function and stability. This interaction can be used to identify new drug targets or to understand the role of specific proteins in disease processes.

Organic Synthesis Intermediate

As an organic synthesis intermediate, this compound is involved in the creation of more complex molecules . It serves as a building block in synthetic chemistry, allowing for the construction of a variety of chemical structures which can be used in further research or as part of pharmaceutical development.

Medicinal Chemistry

In medicinal chemistry, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide derivatives are explored for their therapeutic potential . Pyrazole derivatives are known for their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents. This compound could be a precursor in the synthesis of new drugs with these activities.

Agricultural Chemistry

The compound’s derivatives are also significant in agricultural chemistry . They can be used to synthesize pesticides or herbicides, contributing to the protection of crops from pests and diseases, thereby enhancing agricultural productivity.

Material Science

In material science, this compound can contribute to the development of new materials with unique properties . Pyrazole derivatives can be used to create polymers or coatings with specific characteristics, such as increased durability or resistance to environmental factors.

Photophysical Studies

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide: plays a role in photophysical studies due to the photophysical properties of pyrazole derivatives . These studies can lead to the development of new optical materials or the improvement of existing ones, which are crucial in industries like electronics and photonics.

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various analytical techniques, such as NMR, HPLC, LC-MS, and UPLC . These techniques are essential for the qualitative and quantitative analysis of substances, which is critical in research and quality control in various industries.

Chemical Education

Lastly, N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be used in chemical education as a model compound to teach various concepts in organic chemistry . Its structure and reactivity can be used to illustrate principles of heterocyclic chemistry and synthetic strategies.

Safety and Hazards

Zukünftige Richtungen

The future directions for “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide” could involve further exploration of its potential pharmacological effects. For instance, hydrazine-coupled pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Wirkmechanismus

Target of Action

Pyrazole-based compounds, like “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide”, are known for their diverse pharmacological effects

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways depending on their specific structure and target .

Eigenschaften

IUPAC Name |

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRNEGSLXZOVMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)C1=C(NN=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

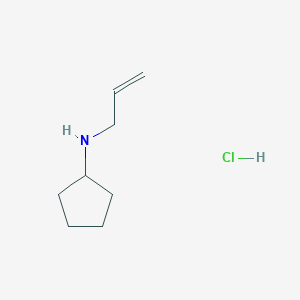

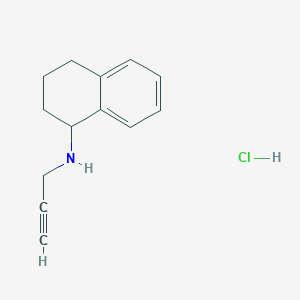

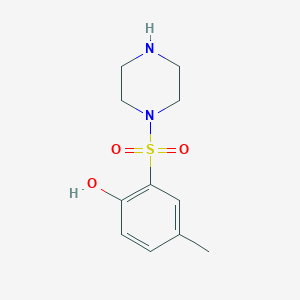

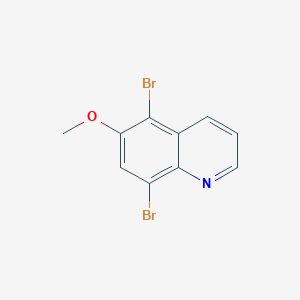

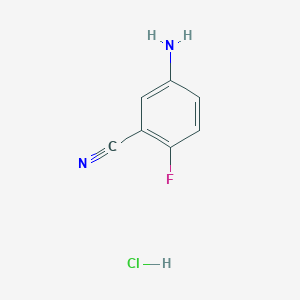

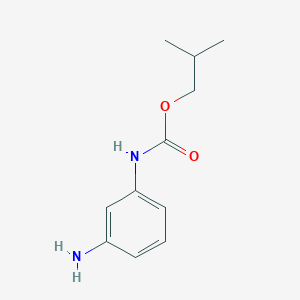

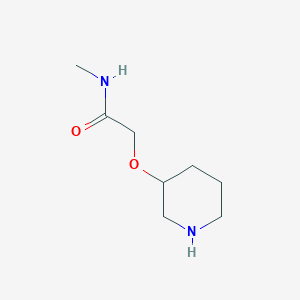

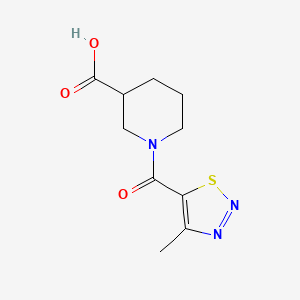

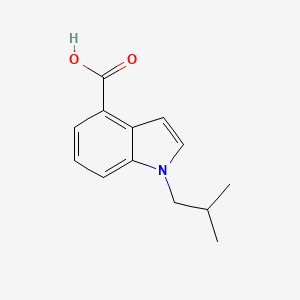

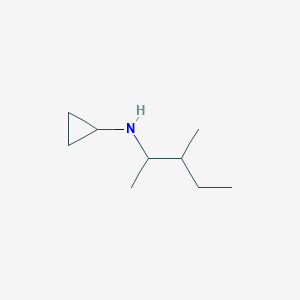

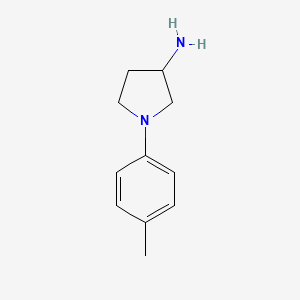

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-Triazatricyclo[7.3.0.0^{3,7}]dodeca-1,3(7),5,8-tetraen-6-amine](/img/structure/B1420238.png)

![(1-Cyclopropylethyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B1420244.png)

![Dimethyl[2-(piperidin-3-yloxy)ethyl]amine](/img/structure/B1420255.png)